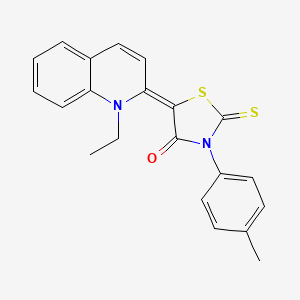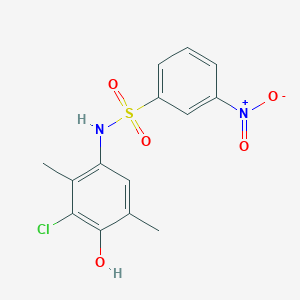
2-(2-methoxyphenoxy)-N-(3-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-(3-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amide family and is synthesized through a multistep process. MNPA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenoxy)-N-(3-nitrophenyl)propanamide is not well understood, but it is thought to act as an inhibitor of certain enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can lead to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases. This compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-methoxyphenoxy)-N-(3-nitrophenyl)propanamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to investigate the specific role of these enzymes and proteins in various biological processes. However, one limitation of using this compound is that it may not be suitable for use in vivo, as it may have toxic effects on living organisms.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(2-methoxyphenoxy)-N-(3-nitrophenyl)propanamide. One area of interest is the development of new drugs based on this compound, which could be used to treat a variety of diseases. Another area of interest is the investigation of the role of this compound in the regulation of cellular signaling pathways, which could lead to the development of new therapies for a variety of diseases. Finally, there is a need for further research to determine the safety and toxicity of this compound, particularly in vivo.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-(3-nitrophenyl)propanamide has been used in a variety of scientific research applications, including as a tool to investigate the mechanism of action of certain enzymes and proteins. For example, this compound has been used to study the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used to investigate the activity of certain ion channels, which are involved in the regulation of cellular signaling pathways.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-11(23-15-9-4-3-8-14(15)22-2)16(19)17-12-6-5-7-13(10-12)18(20)21/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMASVSXWSDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3963601.png)

![3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3963610.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-chlorobenzoate](/img/structure/B3963613.png)
![3-[3-(diethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963628.png)

![methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B3963640.png)
![1-(4-fluorobenzoyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-azepanone](/img/structure/B3963656.png)

![methyl 4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B3963675.png)

![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl benzoate](/img/structure/B3963691.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3963696.png)
![4-{[3-(4-morpholinyl)propyl]amino}tetrahydro-3-thiopheneol 1,1-dioxide hydrochloride](/img/structure/B3963700.png)